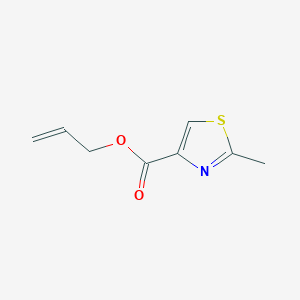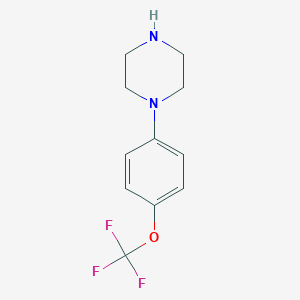
1-(4-(Trifluoromethoxy)phenyl)piperazine
Overview
Description
“1-(4-(Trifluoromethoxy)phenyl)piperazine” is an organic compound with the molecular weight of 282.69 . It is also known as “1-[4-(trifluoromethoxy)phenyl]piperazine hydrochloride” and is often encountered as a designer drug .
Molecular Structure Analysis
The InChI code for “1-(4-(Trifluoromethoxy)phenyl)piperazine” is 1S/C11H13F3N2O.ClH/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms in the compound.
Physical And Chemical Properties Analysis
“1-(4-(Trifluoromethoxy)phenyl)piperazine” is a solid at room temperature . It has a molecular weight of 282.69 .
Scientific Research Applications
Electrochromic Devices
The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These polymers are promising anodic materials for electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers . This results in various colors from reduced to oxidized states .
Synthesis of Pyrrole Derivatives
The compound is used in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles . The pyrrole ring is added in one step using the Paal-Knorr method . These pyrrole derivatives have potential applications in the development of new anti-cancer compounds .
Development of Fluoroheterocyclic Systems
The compound is used in the development of A-B-C fluoroheterocyclic systems with pyrrole as the central unit . These systems are produced by connecting one heterocyclic and two aromatic or heterocyclic fragments together using appropriate linking methods .
Mechanism of Action
Target of Action
A structurally similar compound, 1-(4-(trifluoromethyl)phenyl)piperazine (ptfmpp), is known to be a serotonergic releasing agent
Mode of Action
If it acts similarly to pTFMPP, it may induce the release of serotonin, a neurotransmitter involved in mood regulation, sleep, and other functions . The compound could potentially bind to serotonin receptors, triggering a series of intracellular events that lead to increased serotonin release.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The safety information suggests avoiding breathing vapors and contact with skin and eyes .
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIAGRNHBMGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630374 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187669-62-1 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187669-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

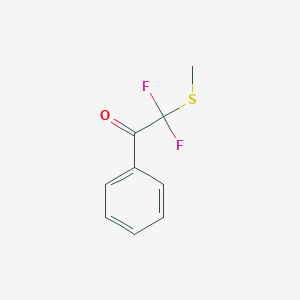
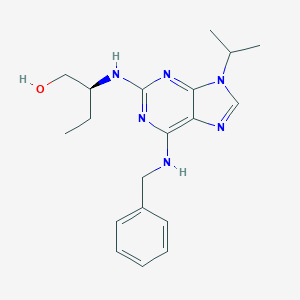
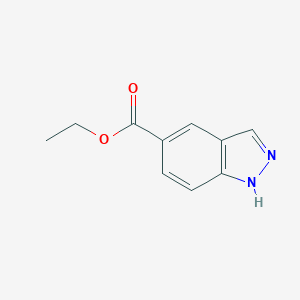


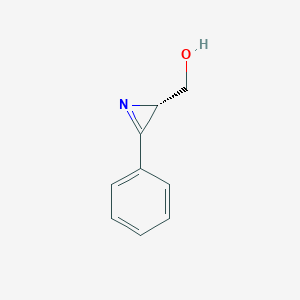
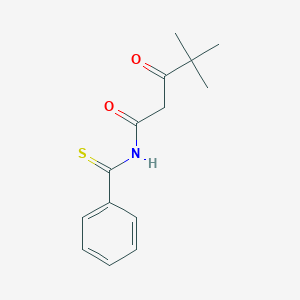
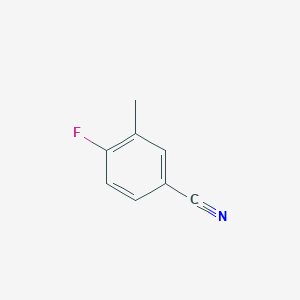

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
